molecular formula C13H18N2O B1371047 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1153514-67-0

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1371047
M. Wt: 218.29 g/mol
InChI Key: FGNRIFONNUAXBE-UHFFFAOYSA-N
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Description

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one (6-ABDHQ) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a derivative of quinoline and is structurally related to other compounds such as quinoline, pyridine, and indole. 6-ABDHQ has been used in a variety of fields, including pharmacology, biochemistry, and medicinal chemistry.

Scientific Research Applications

Platelet Aggregation Inhibition

  • Study: Research by Iyobe et al. (2001) explored 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones for platelet aggregation inhibitory effects. They discovered that certain derivatives showed potent inhibitory activity, with one specific compound exhibiting high selectivity and effectiveness Iyobe et al., 2001.

Synthesis and Chemical Properties

  • Study: Basafa et al. (2021) conducted a study on the hydrolysis of nitrile moiety in a related compound, 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Their research provides insights into the chemical behavior of similar compounds under different conditions Basafa et al., 2021.

Biological and Pharmacological Significance

  • Study: Harmata and Hong (2007) highlighted the potential biological and pharmacological significance of 3,4-dihydroquinolin-2(1H)-ones, using enantiomerically pure benzothiazines as templates for synthesizing these compounds Harmata & Hong, 2007.

Anti-MERS-CoV Activities

  • Study: A study by Yoon et al. (2019) synthesized 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives and evaluated their anti-MERS-CoV inhibitory activities, with one derivative showing high effectiveness and low toxicity Yoon et al., 2019.

Antioxidant Properties

  • Study: Research by Pandit et al. (2015) focused on synthesizing biologically interesting 2-aryl-2,3-dihydroquinolin-4(1H)-ones, revealing that some compounds exhibited potent antioxidant properties Pandit et al., 2015.

Synthesis Methods

  • Study: Zhu et al. (2016) and Mierina et al. (2016) discussed new synthesis methods for 3,4-dihydroquinolin-2(1H)-ones, which are crucial for exploring their scientific applications Zhu et al., 2016; Mierina et al., 2016.

properties

IUPAC Name

6-amino-1-butyl-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-3-8-15-12-6-5-11(14)9-10(12)4-7-13(15)16/h5-6,9H,2-4,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNRIFONNUAXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one

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